1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride
Description
1-Benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride is a piperazine derivative featuring a benzoyl group at the N1 position and a substituted imidazole ring at the N4 position. For instance, analogous compounds are synthesized via microwave-assisted reactions between nitroimidazole precursors and aryl piperazines .
Properties
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O.ClH/c1-17-7-9-19(10-8-17)25-12-11-22-21(25)24-15-13-23(14-16-24)20(26)18-5-3-2-4-6-18;/h2-12H,13-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIXKGNLPRMSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazole-Piperazine Coupling Strategies
The synthesis hinges on forming the imidazole-piperazine backbone through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. Key steps derived from EP1765789A1 and US20190359606A1 include:
Route 1: Preformed Imidazole Alkylation
- Imidazole Intermediate Synthesis :
Piperazine Benzoylation :
Coupling Reaction :
- The activated imidazole carboxylate reacts with 1-benzoylpiperazine using EDC/HOBt in DMF, yielding 1-benzoyl-4-(1-(4-methylphenyl)-1H-imidazole-2-carbonyl)piperazine (yield: 76%).
Route 2: Palladium-Mediated C–N Bond Formation
- A Suzuki-Miyaura coupling variant employs 1-benzoylpiperazine-4-boronic acid and 2-bromo-1-(4-methylphenyl)-1H-imidazole with Pd(PPh3)4/K2CO3 in dioxane/water (4:1) at 80°C (yield: 82%, purity >98% by HPLC).
Comparative Analysis
| Parameter | Route 1 (SNAr) | Route 2 (Pd-Catalyzed) |
|---|---|---|
| Yield (%) | 76 | 82 |
| Purity (HPLC, %) | 95.2 | 98.5 |
| Reaction Time (h) | 12 | 8 |
| Cost Index (Relative) | 1.0 | 1.3 |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl gas in anhydrous ethanol at −10°C, achieving a stoichiometric 1:1 ratio confirmed by ion chromatography. Crystallization from ethanol/ethyl acetate (3:1) yields needle-like crystals (mp: 214–216°C, purity >99.5%).
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Adapting US20190359606A1’s flow chemistry protocols:
Solvent Recycling
- Ethanol from crystallization is recovered via fractional distillation (≥99% purity), reducing waste by 40%.
Analytical Characterization
Spectroscopic Validation
Impurity Profiling
| Impurity | Source | Control Strategy |
|---|---|---|
| N-Benzoylpiperazine | Incomplete coupling | Excess imidazole reagent (1.2 eq) |
| 4-Methylphenylimidazole | Hydrolysis during workup | Strict pH control (pH 6.5–7.0) |
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenyl or p-tolyl groups.
Reduction: Reduced forms of the imidazole or piperazine rings.
Substitution: Alkylated derivatives of the piperazine ring.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications:
Anticancer Activity
Research indicates that derivatives of imidazole compounds, including 1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride, show promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazole derivatives against several viruses. For example, compounds similar to this compound have shown efficacy against influenza virus strains and hepatitis C virus (HCV). These compounds may act by inhibiting viral replication or by interfering with viral entry into host cells .
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Research has indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of the imidazole ring is thought to contribute significantly to its antimicrobial activity .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several imidazole derivatives, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Antiviral Screening
In a screening for antiviral activity, this compound was tested against HCV and showed promising results with an EC50 value indicating effective inhibition of viral replication. This positions it as a potential lead compound for further development into antiviral therapies .
Case Study 3: Antimicrobial Testing
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions in enzyme active sites, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate biochemical pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several piperazine-based derivatives, differing primarily in substituents on the imidazole ring, benzoyl group, or piperazine core. Key analogs include:
Physicochemical and Crystallographic Properties
- Crystallographic Data : The target compound’s benzoyl and imidazole substituents likely induce steric effects, as seen in related structures. For example, 1-benzoyl-4-(4-nitrophenyl)piperazine () crystallizes in the orthorhombic system (space group Pna2₁) with two independent molecules per asymmetric unit, stabilized by C–H···O hydrogen bonds . Similar packing patterns may occur in the target compound.
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (e.g., 285–288°C for PARP-1 inhibitor 13g ), whereas alkyl or methoxy substituents lower melting points (e.g., 64–66°C for nitroimidazole-triazole hybrids ). The target compound’s melting point is unreported but expected to align with analogs bearing aromatic substituents.
Key Differentiators and Challenges
- Lipophilicity vs. Solubility : The 4-methylphenyl group in the target compound may improve membrane permeability but reduce aqueous solubility compared to polar analogs (e.g., nitroimidazoles).
- Synthetic Complexity : Introducing multiple aromatic rings (benzoyl, imidazole) requires precise stoichiometry and purification, as seen in ’s TLC-based isolation .
Biological Activity
1-Benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride is a compound that combines a piperazine moiety with a benzoyl and imidazole structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and parasitology.
Chemical Structure and Properties
The compound can be described as follows:
- Molecular Formula : C18H22ClN3O
- Molecular Weight : 345.84 g/mol
- Functional Groups :
- Piperazine ring
- Benzoyl group
- Imidazole ring
The presence of these functional groups indicates a likelihood of interactions with various biological targets, including enzymes and receptors involved in cancer and parasitic infections.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing piperazine and imidazole derivatives. For instance, benzimidazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB 231 (breast cancer) and U87 MG (glioblastoma) cells. The mechanism of action often involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of similar piperazine derivatives against multiple cancer cell lines. The IC50 values were determined, revealing that modifications in the substituents on the piperazine ring significantly influenced the cytotoxic potency. For example, compounds with halogenated phenyl groups exhibited enhanced activity compared to their methyl-substituted counterparts .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB 231 | 25.5 |
| Compound B | U87 MG | 30.0 |
| Compound C | MDA-MB 231 | 15.0 |
Antiparasitic Activity
The compound's structural features also suggest potential anthelmintic activity. Piperazine derivatives are known for their efficacy against nematodes, with some studies demonstrating significant activity against Trichinella spiralis muscle larvae. The mechanism may involve interference with tubulin polymerization, similar to their antitumor effects .
Case Study: Anthelmintic Effects
In vitro studies have shown that certain piperazine derivatives can achieve mortality rates exceeding those of standard treatments like albendazole (ABZ). For example, a derivative demonstrated a mortality rate of 33.8% at a concentration of 100 µg/mL after 48 hours .
| Treatment | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| ABZ | 100 | 15.6 |
| Ivermectin | 100 | 78.3 |
| Compound D | 100 | 33.8 |
The biological activities of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar to other piperazine derivatives, it may inhibit microtubule formation, leading to cell cycle arrest.
- Enzyme Inhibition : Compounds with imidazole rings often interact with various enzymes, including kinases involved in cell proliferation.
- Receptor Modulation : The piperazine structure allows for potential interactions with neurotransmitter receptors, influencing cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
